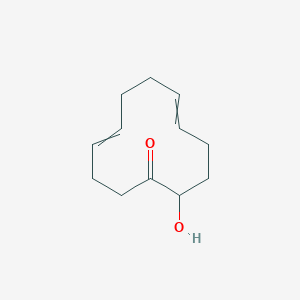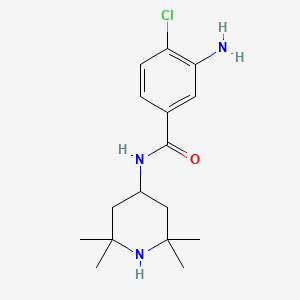![molecular formula C10H16O3 B14308404 Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- CAS No. 118006-31-8](/img/structure/B14308404.png)
Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is a chemical compound with a unique spiro structure, characterized by a spiro linkage between a dioxane ring and a decane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. This reaction forms the spiro linkage, resulting in the desired compound . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted spiro compounds .
Applications De Recherche Scientifique
Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)ethyl acetate
Comparison: Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)- is unique due to its specific spiro linkage and the presence of an ethanol group. This structural feature distinguishes it from similar compounds, providing distinct chemical reactivity and biological activity. The presence of the ethanol group enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in various applications .
Propriétés
Numéro CAS |
118006-31-8 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)ethanol |
InChI |
InChI=1S/C10H16O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3,11H,1-2,4-8H2 |
Clé InChI |
FZDKNEOUCWHORQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=CCO)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
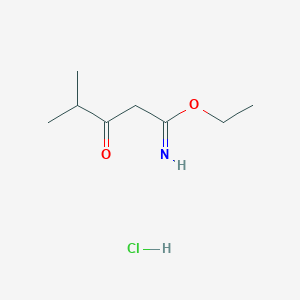
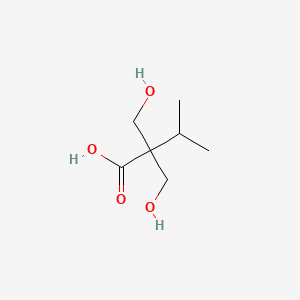
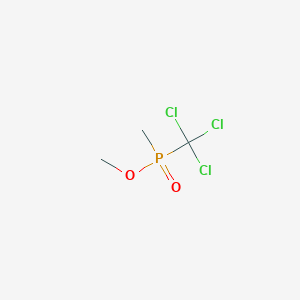
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
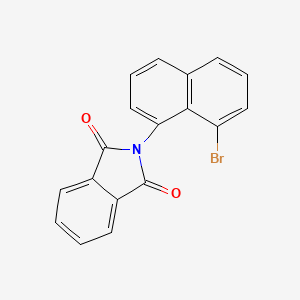
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
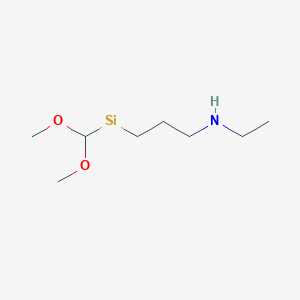
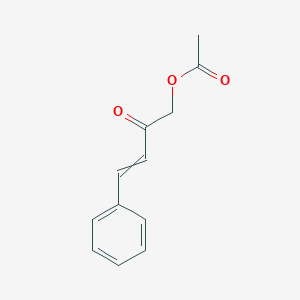
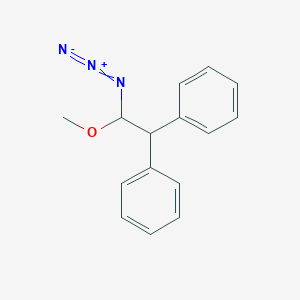
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
